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Compound of Interest

Compound Name: 3-Bromocinnamic acid

Cat. No.: B080311

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromocinnamic acid, a key organic
intermediate and a significant metabolite in pharmaceutical research. This document outlines
its chemical and physical properties, details common synthetic protocols, and explores its
applications, particularly within the context of drug development.

Core Chemical Identity and Properties

3-Bromocinnamic acid, also known as m-Bromocinnamic acid, is an unsaturated aromatic
carboxylic acid. The trans isomer is the most common and stable form. Its core properties are

summarized below.

Table 1: Physicochemical Properties of 3-Bromocinnamic Acid

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b080311?utm_src=pdf-interest
https://www.benchchem.com/product/b080311?utm_src=pdf-body
https://www.benchchem.com/product/b080311?utm_src=pdf-body
https://www.benchchem.com/product/b080311?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Citations
Molecular Formula CoH7BrO:2 [1]
Molecular Weight 227.05 g/mol
32862-97-8 (predominantly
CAS Number
trans)
14473-91-7 [1]
2E)-3-(3-bromophenyl)prop-2-
IUPAC Name ( ) ( ) phenyhprop [1]
enoic acid
White to light yellow crystalline
Appearance
powder
Melting Point 177-179 °C
Solubility Soluble in methanol

Table 2: Spectroscopic Data of 3-Bromocinnamic Acid

Spectrum Type Key Features
1H NMR Data available, typically run in DMSO-de.[2]
13C NMR Data available from various sources.[1]

Characteristic peaks include a broad O-H
stretch (~2500-3300 cm™1), a sharp C=0
stretch (~1680—-1700 cm~1), and a C=C stretch
(~1625 cm~1).[3]

IR Spectroscopy

Synthesis of 3-Bromocinnamic Acid

Two prevalent methods for the synthesis of 3-Bromocinnamic acid and its derivatives are the
Heck reaction and the Perkin reaction. These methods offer robust pathways starting from
readily available precursors.
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The Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming
reaction. For 3-Bromocinnamic acid, this typically involves the coupling of an aryl halide (like
3-bromoiodobenzene) with acrylic acid.

Reactants & Catalyst

3-Bromoiodobenzene Acrylic Acid Palladium(ll) Acetate (Catalyst) Triethylamine (Base) Acetonitrile (Solvent)
I

Reaction £

Combine reactants
and heat (80-90°C)

Cool to room temperature

Acidic Workup (HCI)

Precipitation of Product

Isolation via Filtration

Final Rroduct
\ 4

3-Bromocinnamic Acid
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Caption: Workflow for the Heck Reaction Synthesis.

The Perkin Reaction

The Perkin reaction is a classic organic reaction that produces a,3-unsaturated aromatic acids.
It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the
presence of the alkali salt of the acid.

Starting Materials

Acetic Anhydride

Mechanism Steps
1. Enolate Formation
(from Acetic Anhydride)

;

2. Aldol Condensation
(Enolate attacks Aldehyde)

3. Dehydration

4. Hydrolysis

3-Bromobenzaldehyde Sodium Acetate (Base)

3-Bromocinnamic Acid
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Caption: Key stages of the Perkin Reaction mechanism.

Experimental Protocols
Protocol for Heck Reaction Synthesis

This microscale protocol is adapted from established laboratory procedures.

e Reaction Setup: To a vial containing 3-bromoiodobenzene (0.500 g) dissolved in acetonitrile
(710 pL), add triethylamine (618 L), acrylic acid (153 uL), and palladium(ll) acetate (0.0079

9)-

o Heating: Add a magnetic stir bar, seal the vial, and heat the mixture on a hot plate at 80-90
°C with stirring for one hour.

o Workup: After one hour, cool the reaction mixture to room temperature.

» Precipitation: Transfer the cooled mixture into a beaker containing 30 mL of 3 M HCI. Swirl
the mixture to encourage the formation of a solid precipitate.

« |solation: Collect the solid product by suction filtration using a Blchner funnel.

 Purification: The crude product can be further purified by recrystallization from an appropriate
solvent system (e.g., ethanol/water).

Protocol for Perkin Reaction Synthesis

This is a general protocol adaptable for the synthesis of 3-Bromocinnamic acid.

¢ Reactant Mixture: In a round-bottom flask, combine 3-bromobenzaldehyde (10 mmol), acetic
anhydride (15 mmol), and anhydrous sodium acetate (10 mmol).

e Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 180 °C
for 4-5 hours.

e Hydrolysis: Allow the mixture to cool slightly and then pour it into a beaker containing 50 mL
of water while still hot.
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 Purification: Boil the aqueous mixture for 15 minutes to hydrolyze any remaining acetic
anhydride. If the product crystallizes, add a small amount of ethanol to redissolve it.

« Isolation: Cool the solution in an ice bath. The 3-Bromocinnamic acid will precipitate.
Collect the crystals by vacuum filtration and wash with cold water.

o Recrystallization: Purify the crude product by recrystallization from hot water or an
ethanol/water mixture.

Applications in Research and Drug Development

Cinnamic acid and its derivatives are of significant interest to the pharmaceutical industry due
to their diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and
anticancer properties.

Metabolite of Cinromide

A primary role of 3-Bromocinnamic acid in drug development is as the major active metabolite
of the anticonvulsant drug Cinromide (3-bromo-N-ethylcinnamamide). The metabolic pathway
involves the de-ethylation and subsequent hydrolysis of the amide group. Monitoring plasma
concentrations of both the parent drug and 3-Bromocinnamic acid is crucial during clinical
testing and pharmacokinetic studies.

Cinromide
(3-bromo-N-ethylcinnamamide)

De-ethylation

G-Bromocinnamamide)

Amide Hydrolysis

3-Bromocinnamic Acid

(Active Metabolite)
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Caption: Metabolic pathway from Cinromide to 3-Bromocinnamic Acid.

Scaffold for Drug Design

As a substituted cinnamic acid, the molecule serves as a valuable scaffold for the synthesis of
novel therapeutic agents. The bromine atom provides a site for further functionalization via
cross-coupling reactions, allowing for the creation of diverse chemical libraries for screening
against various biological targets. The inherent biological activities of the cinnamic acid core
make its derivatives promising candidates for development into new drugs for treating
infectious, inflammatory, and neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b080311?utm_src=pdf-body
https://www.benchchem.com/product/b080311?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/m-Bromocinnamic-acid
https://www.chemicalbook.com/SpectrumEN_14473-91-7_1HNMR.htm
https://webbook.nist.gov/cgi/inchi?ID=C32862978&Mask=80
https://www.benchchem.com/product/b080311#3-bromocinnamic-acid-cas-number-and-molecular-weight
https://www.benchchem.com/product/b080311#3-bromocinnamic-acid-cas-number-and-molecular-weight
https://www.benchchem.com/product/b080311#3-bromocinnamic-acid-cas-number-and-molecular-weight
https://www.benchchem.com/product/b080311#3-bromocinnamic-acid-cas-number-and-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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